Bromophenol Red

Description

Properties

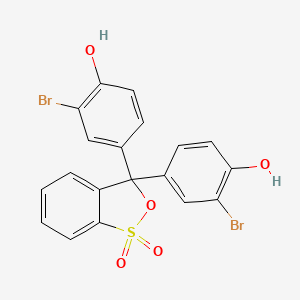

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLSQDXZMROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182284 | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Acros Organics MSDS] | |

| Record name | Bromophenol Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2800-80-8 | |

| Record name | Bromophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromophenol Red: A Technical Guide to its pH Indicator Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bromophenol Red as a pH indicator, detailing its chemical properties, color transition, and the methodologies for its characterization. This document is intended to serve as a comprehensive resource for laboratory professionals requiring accurate pH measurements and a thorough understanding of this widely used analytical tool.

Core Properties of this compound

This compound (5',5"-dibromophenolsulfonphthalein) is a sulfonephthalein dye that functions as a pH indicator. Its utility in various scientific applications, from titrations to cell culture monitoring, stems from its distinct color change over a specific pH range.[1][2] This transition is a result of a pH-dependent structural rearrangement within the molecule.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₂Br₂O₅S | [2][3][4] |

| Molecular Weight | 512.17 g/mol | [2][3] |

| pKa | ~6.5 | |

| pH Transition Range | 4.7 - 6.3 | [5] |

| Color in Acidic Medium | Yellow | [3][5] |

| Color in Basic Medium | Purple/Red-Purple | [5] |

| λmax (Acidic Form) | 435 - 444 nm | [5] |

| λmax (Basic Form) | 574 - 580 nm | [5] |

| Absorptivity (1%/1cm at pH 4.7) | 340 – 370 | [5] |

| Absorptivity (1%/1cm at pH 6.3) | 585 – 720 | [5] |

Mechanism of Color Change

The color change of this compound, a member of the sulfonephthalein family of indicators, is due to a change in its molecular structure with varying hydrogen ion concentrations. In acidic solutions, the indicator exists predominantly in its protonated, lactone form, which is yellow. As the pH increases, a proton is abstracted from a phenolic hydroxyl group, leading to the opening of the lactone ring and the formation of a highly conjugated quinonoid structure. This extended conjugation system is responsible for the absorption of light at a longer wavelength, resulting in the observed purple color in basic solutions.

Caption: Equilibrium between the acidic (yellow) and basic (purple) forms of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1%)

A standard 0.1% indicator solution can be prepared for general laboratory use.

Materials:

-

This compound powder

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Weigh 0.1 g of this compound powder.

-

In a 100 mL volumetric flask, dissolve the this compound in approximately 20 mL of 95% ethanol. Gentle heating may be applied to aid dissolution.

-

Add 1.5 mL of 0.1 M NaOH to the solution.

-

Once the solid is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Mix the solution thoroughly by inversion.

Spectrophotometric Determination of pKa and pH Range

This protocol outlines the use of UV-Visible spectrophotometry to determine the acid dissociation constant (pKa) and the effective pH range of this compound.

Materials:

-

0.1% this compound indicator solution

-

A series of buffer solutions with known pH values spanning the expected transition range (e.g., pH 4.0 to 8.0 in 0.5 pH unit increments). Phosphate or acetate buffers are suitable.

-

UV-Visible spectrophotometer

-

Matched quartz or glass cuvettes

-

pH meter

Experimental Workflow:

Caption: Workflow for the spectrophotometric determination of pKa and pH range.

Detailed Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of buffer solutions covering the pH range of approximately 4.0 to 8.0.

-

To a set of volumetric flasks, add a precise volume of each buffer solution.

-

Add a small, identical aliquot of the this compound stock solution to each flask and dilute to the mark with the corresponding buffer. The final concentration of the indicator should be low enough to ensure that the maximum absorbance is within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer with a blank solution (buffer without the indicator).

-

Obtain the full absorbance spectrum (e.g., 350-700 nm) for the most acidic (e.g., pH 4.0) and most basic (e.g., pH 8.0) samples to determine the wavelengths of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms, respectively.

-

Measure the absorbance of each prepared solution at these two determined λmax values.

-

-

Data Analysis and pKa Determination:

-

Plot the absorbance at the λmax of the basic form (In⁻) against the pH of the solutions. This will generate a sigmoidal curve.

-

The pKa is the pH value at the midpoint of the vertical section of this curve, which corresponds to the inflection point. At this pH, the concentrations of the acidic and basic forms of the indicator are equal ([HIn] = [In⁻]).

-

The visible color change range of the indicator is generally considered to be pKa ± 1.

-

Applications in Research and Development

This compound is a versatile tool in various scientific disciplines:

-

Analytical Chemistry: It is widely used as an indicator in acid-base titrations for the quantification of acidic and basic substances.[5]

-

Biochemistry and Molecular Biology: It serves as a visual indicator of pH changes in enzyme assays and cell culture media, providing a rapid assessment of metabolic activity or culture health.[5]

-

Drug Development: In formulation studies, it can be used to monitor the pH of drug solutions and suspensions, which is often a critical parameter for drug stability and solubility.

This guide provides the essential technical information and protocols for the effective use and characterization of this compound as a pH indicator. Adherence to these methodologies will ensure accurate and reproducible results in a research and development setting.

References

- 1. What are the molecular structures of sulfonphthalein acid-base indicators? | Chemical Education Xchange [chemedx.org]

- 2. dawnscientific.com [dawnscientific.com]

- 3. This compound Free Acid | I10512 | CAS 2800-80-8 | TriStains [tristains.com]

- 4. This compound | C19H12Br2O5S | CID 76047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gspchem.com [gspchem.com]

An In-depth Technical Guide to Bromophenol Red as an Acid-Base Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the function of bromophenol red as a pH indicator. It details the underlying chemical mechanisms, quantitative parameters, and relevant experimental protocols for its application in laboratory settings.

Core Principle and Mechanism of Action

This compound (C₁₉H₁₂Br₂O₅S) is a sulfonephthalein dye that functions as a weak acid.[1][2] Its utility as a pH indicator is based on the principle that its protonated (acidic) and deprotonated (basic) forms exhibit different colors.[3] The color change arises from a shift in the molecule's electronic structure and, consequently, its light absorption spectrum as the pH of the solution changes.[1]

In acidic conditions, this compound exists predominantly in its protonated, yellow form (HIn). As the pH increases, it loses a proton to form its conjugate base, the deprotonated, purple-red form (In⁻).[3][4] This reversible equilibrium is the foundation of its function as an indicator. The transition between these two colored species occurs over a specific pH range, allowing for the visual determination of the solution's acidity or alkalinity.[1]

Caption: Chemical equilibrium of this compound.

Quantitative Data

The functional properties of this compound as a pH indicator are defined by several key quantitative parameters. These values are crucial for selecting the appropriate indicator for a specific application, such as an acid-base titration.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₂Br₂O₅S | [1][2] |

| Molar Mass | ~512.20 g/mol | [4][5] |

| pKa | 6.51 (at 25°C) | [1] |

| pH Transition Range | pH 4.7 – 6.3 | [4][5] |

| Color in Acidic Range | Yellow | [4][6] |

| Color in Basic Range | Purple / Red | [4][6] |

| λmax (Acidic Form, pH 4.7) | 435 - 444 nm | [4][5] |

| λmax (Basic Form, pH 6.3) | 574 - 580 nm | [4][5] |

| Solubility | Sparingly soluble in water; soluble in ethanol | [1] |

Experimental Protocols

This protocol describes the use of this compound to determine the endpoint of a titration between a strong acid and a strong base.

Objective: To determine the concentration of an unknown acidic solution.

Materials:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Acidic solution of unknown concentration (analyte)

-

This compound indicator solution

-

Buret, Erlenmeyer flask, pipet, and stand

Procedure:

-

Preparation: Rinse a buret with a small amount of the standardized base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.[7]

-

Analyte Measurement: Accurately pipet a known volume of the acidic analyte into a clean Erlenmeyer flask.[7]

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should turn yellow.[8]

-

Titration: Slowly add the base from the buret to the flask while continuously swirling the flask to ensure mixing.[7][8]

-

Endpoint Determination: Continue adding the base drop by drop as the endpoint is approached. The endpoint is reached when the solution exhibits a persistent purple-red color.[4]

-

Data Recording: Record the final volume from the buret. The difference between the final and initial volumes is the volume of base used.

-

Calculation: Use the molarity and volume of the base, the volume of the acid, and the stoichiometry of the reaction to calculate the concentration of the acid.

Caption: Workflow for an acid-base titration.

This protocol outlines a method for experimentally determining the acid dissociation constant (pKa) of this compound.

Objective: To determine the pKa of this compound using absorbance measurements.

Materials:

-

This compound stock solution

-

Buffer solutions of various known pH values (spanning the range of ~3.5 to 8.0)

-

Spectrophotometer

-

pH meter

-

Cuvettes, volumetric flasks, and pipets

Procedure:

-

Wavelength Determination: Determine the absorption maxima (λmax) for the acidic (yellow) and basic (purple-red) forms of this compound. This can be done by measuring the absorbance spectrum of the indicator in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 9). The acidic form's λmax is around 435-444 nm, and the basic form's is around 574-580 nm.[4][5]

-

Solution Preparation: Prepare a series of solutions by adding a precise, small amount of the this compound stock solution to a set of buffer solutions with different, accurately measured pH values.[9] The pH should span the transition range of the indicator.

-

Absorbance Measurement: For each prepared solution, measure the absorbance at the two wavelengths determined in step 1 (the λmax for the acidic form and the λmax for the basic form).[9]

-

Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

-

pH = pKa + log([In⁻]/[HIn])

-

The ratio of the deprotonated form to the protonated form ([In⁻]/[HIn]) can be calculated from the absorbance values.

-

-

Graphical Determination: Plot the pH of the solutions versus log([In⁻]/[HIn]). The y-intercept of the resulting straight line will be the pKa of this compound.

Caption: Workflow for pKa determination via spectrophotometry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C19H12Br2O5S | CID 76047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. gspchem.com [gspchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound [myskinrecipes.com]

- 7. alameda.edu [alameda.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

A Technical Guide to the Solubility of Bromophenol Red in Water and Ethanol for Researchers and Drug Development Professionals

Introduction: Bromophenol Red is a sulfonephthalein dye widely utilized in laboratory settings as a pH indicator. Its utility in various analytical techniques, including titrations and cell culture, makes a thorough understanding of its solubility characteristics in common laboratory solvents such as water and ethanol essential for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the solubility of this compound, methods for its determination, and its relevance in biochemical and pharmaceutical research.

Core Solubility Data

The solubility of this compound is a critical parameter for preparing solutions of desired concentrations for various applications. While precise quantitative values can be temperature and pH-dependent, the following table summarizes the available data for its solubility in water and ethanol.

| Solvent | Qualitative Solubility | Quantitative Solubility | Temperature |

| Water | Sparingly soluble[1][2] | 0.1% (w/v) in distilled water[3] | Not Specified |

| 95% Ethanol | Soluble[1], Freely Soluble[4] | 0.1% (w/v)[3][5] | Not Specified |

Note: The quantitative data is presented as a percentage weight by volume (% w/v), which corresponds to grams of solute per 100 mL of solvent. For instance, a 0.1% (w/v) solution contains 0.1 grams of this compound in 100 mL of the solvent.

Experimental Protocols

Accurate determination of solubility is crucial for experimental reproducibility. Below are detailed methodologies for determining the solubility of this compound.

Protocol 1: Preparation of a Saturated Solution

This protocol outlines the steps to prepare a saturated solution of this compound, a necessary precursor to quantitative solubility determination.

-

Dispensing the Solute: Add an excess amount of solid this compound powder to a known volume of the desired solvent (deionized water or 95% ethanol) in a suitable container, such as a volumetric flask or a universal container.

-

Equilibration: Seal the container and agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Separation of Undissolved Solid: After equilibration, allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the solution to pellet the remaining solid.

-

Isolation of Saturated Supernatant: Carefully transfer the clear, saturated supernatant to a fresh, clean container, being cautious not to disturb the solid pellet.

Protocol 2: Spectrophotometric Determination of Solubility

This method leverages the light-absorbing properties of this compound to determine its concentration in a saturated solution.

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of dilutions from the stock solution to generate a set of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer. The λmax for this compound is pH-dependent, with values around 435-444 nm at pH 4.7 and 574-580 nm at pH 6.3[3].

-

Plot a graph of absorbance versus concentration to create a standard curve. The relationship should be linear, following the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take a precise volume of the clear, saturated supernatant prepared using Protocol 1.

-

If necessary, dilute the saturated solution with the solvent to bring its absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted (or undiluted) saturated solution at the same λmax.

-

Use the standard curve to determine the concentration of this compound in the sample. Account for any dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of this compound.

-

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of this compound.

References

An In-depth Technical Guide to the Safe Handling of Bromophenol Red

Introduction

Bromophenol Red (CAS No. 2800-80-8) is a sulfonephthalein dye widely utilized in laboratory settings as a pH indicator. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous safety and handling protocols is essential to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides comprehensive technical information on the safety, handling, and emergency procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling. The compound is a red-brown powder with a phenol-like odor.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2800-80-8 | [3] |

| EC Number | 220-538-1 | [3] |

| Molecular Formula | C₁₉H₁₂Br₂O₅S | [1][3] |

| Molar Mass | ~512.2 g/mol | [3] |

| Appearance | Red-brown powder/solid | [1] |

| Bulk Density | ~770 kg/m ³ | [3] |

| Storage Temperature | +15°C to +25°C | [3] |

Hazard Identification and Toxicology

According to Regulation (EC) No 1272/2008, this compound does not meet the criteria for classification as a hazardous substance.[3] However, it is combustible and may cause mild irritation to the skin, eyes, and respiratory tract upon exposure.[1] There are no known acute toxicity effects, and it is not classified as a carcinogen, mutagen, or reproductive toxicant.[1][3]

| Hazard Category | Classification and Precautionary Notes | Reference |

| GHS Classification | Not a hazardous substance or mixture. No labeling is required. | [3] |

| Acute Toxicity | Shall not be classified as acutely toxic. | [3] |

| Skin Corrosion/Irritation | Shall not be classified as a skin corrosive or irritant. May cause mild irritation upon prolonged contact. | [1][3] |

| Eye Damage/Irritation | Shall not be classified as an eye irritant. May cause mild irritation. | [1][3] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [3] |

| Reactivity | Stable under normal conditions. Reacts violently with strong oxidizers. The enrichment of fine dust can lead to the danger of a dust explosion. | [1][3] |

| Fire Hazards | Combustible. Hazardous combustion products include Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Sulphur Oxides (SOx). | [1][3] |

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to mitigate risks associated with this compound.

Standard Handling Protocol

-

Preparation : Ensure the work area is clean and well-ventilated. Use local exhaust ventilation if there is a risk of dust generation.[3]

-

Personal Protective Equipment (PPE) : Before handling, don appropriate PPE, including safety goggles with side protection, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[1][3]

-

Dispensing : Avoid creating dust when handling the solid powder.[1] Use appropriate tools to weigh and transfer the substance.

-

Procedure : Conduct all work within a designated area. Avoid contact with skin, eyes, and clothing.[1]

-

Post-Handling : After use, ensure containers are tightly closed.[1] Clean the work area thoroughly.

-

Hygiene : Wash hands thoroughly after handling. Remove and launder any contaminated clothing before reuse.[2]

Storage Protocol

-

Conditions : Store in a dry, cool, and well-ventilated place.[1][3] The recommended storage temperature is between +15°C and +25°C.[3]

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Incompatibilities : Store away from strong oxidizing agents.[1] Observe hints for combined storage with other chemicals.[3]

Visual Workflow for Safe Handling

Personal Protective Equipment (PPE)

The use of appropriate PPE is a non-negotiable aspect of laboratory safety when working with any chemical, including this compound.

-

Eye/Face Protection : Use safety goggles with side shields.[3]

-

Hand Protection : Wear suitable chemical-resistant gloves, such as those made of Nitrile rubber (NBR), tested according to EN 374.[3]

-

Skin and Body Protection : A standard laboratory coat should be worn to protect clothing and prevent skin contact.[1]

-

Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[1] If dust is generated, a particulate filter respirator (e.g., P1) may be necessary.[2]

Visual Guide to Required PPE

Emergency Protocols

In the event of an emergency, a clear and practiced response is crucial.

First-Aid Measures

-

Following Inhalation : Move the individual to fresh air.[1][3]

-

Following Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[2][3]

-

Following Eye Contact : Rinse cautiously with water for several minutes (at least 15 minutes is recommended).[1][3] If present, remove contact lenses and continue rinsing.[2]

-

Following Ingestion : Rinse the mouth with water. Have the person drink water (at most two glasses).[2] If the person feels unwell, consult a doctor.[3]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder.[1][2] Avoid using a heavy water jet, as it may scatter dust.[3]

-

Hazards : The substance is combustible and can produce hazardous gases in a fire, including hydrogen bromide and sulfur oxides.[1][2]

-

Firefighter Protection : In the event of a fire, wear a self-contained breathing apparatus and full protective clothing.[1][3]

Accidental Release (Spill) Measures

-

Personal Precautions : For non-emergency personnel, avoid inhaling dust.[2] Evacuate the area and ensure adequate ventilation.

-

Environmental Precautions : Prevent the substance from entering drains, surface water, or ground water.[3]

-

Containment and Cleanup :

Emergency Response Logic Diagram

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. Relatively unreactive organic solid residues should be collected in designated waste containers (e.g., Container C).[4] Do not allow the product to enter the sewage system or surface waters.[2]

While this compound is not classified as a hazardous material, a culture of safety and diligent adherence to established protocols are paramount. By understanding its properties, employing correct handling and storage techniques, using appropriate personal protective equipment, and being prepared for emergencies, researchers can significantly minimize risks. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific Chemical Hygiene Plan.

References

An In-Depth Technical Guide to the Properties and Applications of Sulfonephthalein Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonephthalein dyes, a class of compounds renowned for their utility as pH indicators and analytical reagents. This document delves into their fundamental physicochemical properties, details their synthesis, and presents standardized experimental protocols for their principal applications.

Core Properties of Sulfonephthalein Dyes

Sulfonephthalein dyes are a group of synthetic organic compounds characterized by a triarylmethane structure containing a sultone ring. Their widespread use stems from their distinct, pH-dependent color changes in solution. This property is a consequence of a reversible structural rearrangement within the molecule as the concentration of hydrogen ions in the medium changes, which in turn alters their light absorption characteristics.

The general mechanism involves the opening of the colorless lactone ring in acidic conditions to form a colored, quinoid structure in basic conditions. This transition is sharp and occurs at a specific pH range, making them excellent indicators for acid-base titrations and other pH-sensitive assays.

Physicochemical Data

The utility of a specific sulfonephthalein dye for a particular application is determined by its acid dissociation constant (pKa) and the wavelength of maximum absorbance (λmax) of its acidic and basic forms. The following table summarizes these key quantitative data for several common sulfonephthalein dyes.

| Dye | pKa | λmax (Acidic Form) (nm) | λmax (Basic Form) (nm) | Visual Transition (Acidic → Basic) |

| Bromophenol Blue | ~4.0 | 436 | 590 | Yellow → Blue/Violet |

| Bromocresol Green | ~4.7 | 444 | 617 | Yellow → Blue |

| Cresol Red | 0.5 - 2.5 & 7.0 - 8.8 | 434, 518 | 573 | Yellow → Red (acidic range) & Yellow → Purple (basic range)[1] |

| Bromocresol Purple | ~6.3 | 432 | 590[2] | Yellow → Purple |

| Bromothymol Blue | ~7.1 | 427 | 602[3] | Yellow → Blue[3][4][5] |

| Phenol Red | ~7.9 | 443[6] | 570[6] | Yellow → Red/Pink[6][7] |

| Thymol Blue | 1.2 - 2.8 & 8.0 - 9.6 | 430 | 594[8] | Red → Yellow (acidic range) & Yellow → Blue (basic range)[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key applications of sulfonephthalein dyes.

Synthesis of Sulfonephthalein Dyes

2.1.1. Synthesis of Cresol Red

This protocol describes a representative synthesis of Cresol Red.

-

Reaction Setup: In a suitable reaction vessel, combine o-sulfobenzoic acid anhydride, o-cresol, and anhydrous zinc chloride.

-

Heating: Heat the mixture to a temperature of 115-120°C.

-

Reaction: Maintain this temperature for 3.5-4 hours with continuous stirring.

-

Isolation: After the reaction is complete, the crude product can be isolated and purified by recrystallization.

2.1.2. Synthesis of Bromothymol Blue

-

Dissolution: Dissolve thymol blue in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the thymol blue solution with stirring. The temperature should be carefully monitored.

-

Precipitation: After the addition is complete, pour the reaction mixture into hot water to precipitate the brominated product.

-

Purification: The crude Bromothymol Blue is then collected by filtration and purified by recrystallization.

Spectrophotometric pH Measurement

This protocol outlines a general procedure for determining the pH of a solution using a sulfonephthalein indicator and a spectrophotometer.

-

Indicator Selection: Choose a sulfonephthalein dye with a pKa value close to the expected pH of the sample.

-

Reagent Preparation: Prepare a stock solution of the selected indicator dye.

-

Blank Measurement: Fill a cuvette with the sample solution (without the indicator) and measure the absorbance at the λmax of the acidic and basic forms of the dye. This serves as the blank.

-

Sample Measurement: Add a small, precise volume of the indicator stock solution to the sample in the cuvette.

-

Absorbance Reading: Measure the absorbance of the sample with the indicator at the λmax of the acidic (A_acid) and basic (A_base) forms.

-

pH Calculation: The pH of the solution can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements:

pH = pKa + log[(A_sample - A_acidic_form) / (A_basic_form - A_sample)]

Where A_sample is the absorbance of the sample at the λmax of the basic form, A_acidic_form is the absorbance of the indicator in its fully acidic form, and A_basic_form is the absorbance of the indicator in its fully basic form.

Determination of Protein Concentration (Albumin)

This protocol describes the use of Bromocresol Green (BCG) for the colorimetric determination of albumin concentration.

-

Reagent Preparation: Prepare a Bromocresol Green (BCG) reagent solution.

-

Standard Curve Preparation: Prepare a series of albumin standards of known concentrations.

-

Reaction:

-

Pipette a small volume (e.g., 10 µL) of each standard, control, and unknown sample into separate test tubes.

-

Add a larger volume (e.g., 2.5 mL) of the BCG reagent to each tube.

-

Mix the contents of the tubes thoroughly.

-

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.

-

Spectrophotometric Measurement: Measure the absorbance of each standard and sample at approximately 628 nm against a reagent blank.

-

Data Analysis:

-

Plot a standard curve of absorbance versus albumin concentration for the standards.

-

Determine the albumin concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to sulfonephthalein dyes.

Mechanism of a Sulfonephthalein pH Indicator

Caption: Reversible protonation and deprotonation of a sulfonephthalein dye.

Experimental Workflow for Spectrophotometric pH Measurement

Caption: Workflow for determining pH using a spectrophotometer.

Workflow for Albumin Quantification using Bromocresol Green

Caption: Workflow for albumin quantification via the BCG method.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bromothymol blue - Wikipedia [en.wikipedia.org]

- 4. Absorbance Values Of Bromothymol Blue : Acid-Base Color Titrics - 905 Words | Bartleby [bartleby.com]

- 5. LabXchange [labxchange.org]

- 6. Phenol red - Wikipedia [en.wikipedia.org]

- 7. Compare The Absorption Spectrum Of Phenol Red - 186 Words | 123 Help Me [123helpme.com]

- 8. macschem.us [macschem.us]

Preliminary Studies of Bromophenol Red in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, experimental applications, and underlying principles of Bromophenol Red in solution. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the utility of this versatile pH indicator. This document summarizes key quantitative data, details experimental protocols, and visualizes procedural workflows to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Core Properties and Applications

This compound is a sulfonphthalein dye widely employed as a pH indicator. Its distinct color transition across a specific pH range makes it a valuable tool in various chemical and biological applications. In its acidic form (below pH 5.2), it imparts a yellow color to solutions, while in its basic form (above pH 6.8), it appears red.[1] This sharp and visually discernible change allows for the straightforward monitoring of pH in titrations, enzyme assays, and cell culture media.[1]

Beyond its role as a pH indicator, this compound has been utilized in other scientific domains. It has been explored as a photosensitizer in photogalvanic cells for solar energy conversion. Furthermore, the broader class of bromophenol compounds, from which this compound is derived, has garnered significant interest in drug development. These compounds, often isolated from marine sources, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties, and have been investigated as potent enzyme inhibitors.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its effective application. The following tables summarize key quantitative data for this indicator.

| Property | Value | Reference |

| CAS Number | 2800-80-8 | [2][3][4] |

| Molecular Formula | C₁₉H₁₂Br₂O₅S | [1][4][5] |

| Molecular Weight | 512.17 g/mol | [1][4] |

| pH Transition Range | 5.2 - 6.8 (Yellow to Red) | [1] |

| pKa | ~6.0 | |

| Melting Point | 230 °C (decomposition) | [4] |

| Solubility | Soluble in ethanol | [2] |

| Condition | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |

| Acidic (pH 4.7) | 435 - 444 nm | 340 – 370 (1%/1cm) | [2] |

| Basic (pH 6.3) | 574 - 580 nm | 585 – 720 (1%/1cm) | [2] |

Experimental Protocols

This section provides detailed methodologies for common laboratory applications of this compound.

Preparation of a 0.1% (w/v) this compound Indicator Solution

This protocol outlines the preparation of a standard indicator solution for use in titrations and other pH-dependent analyses.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.

-

Once dissolved, add distilled water to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the prepared indicator solution in a clearly labeled, sealed container at room temperature.

Acid-Base Titration Using this compound Indicator

This protocol describes the use of this compound as an indicator for the titration of a strong acid with a strong base.

Materials:

-

0.1 M Hydrochloric acid (HCl) solution (analyte)

-

0.1 M Sodium hydroxide (NaOH) solution (titrant)

-

0.1% this compound indicator solution

-

Buret (50 mL)

-

Erlenmeyer flask (250 mL)

-

Pipette (25 mL)

-

Buret stand and clamp

-

White tile or paper

Procedure:

-

Rinse the buret with a small amount of the 0.1 M NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial buret reading.

-

Pipette 25 mL of the 0.1 M HCl solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the 0.1% this compound indicator solution to the HCl solution in the flask. The solution should turn yellow.

-

Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change.

-

Slowly add the NaOH solution from the buret to the HCl solution while constantly swirling the flask.

-

Continue adding the NaOH solution dropwise as the endpoint is approached. The endpoint is reached when the solution permanently changes from yellow to a faint red/violet color.

-

Record the final buret reading.

-

Calculate the volume of NaOH used by subtracting the initial reading from the final reading.

-

Repeat the titration at least two more times to ensure concordant results.

Use of this compound in Agarose Gel Electrophoresis

This compound is commonly used as a tracking dye in agarose gel electrophoresis to monitor the progress of nucleic acid separation.

Materials:

-

6X Loading Dye containing this compound (e.g., 0.25% this compound, 30% glycerol in water)

-

DNA or RNA sample

-

Agarose gel

-

Electrophoresis buffer (e.g., TAE or TBE)

-

Gel electrophoresis apparatus and power supply

-

Micropipette and tips

Procedure:

-

Prepare the agarose gel and place it in the electrophoresis tank filled with the appropriate running buffer.

-

For each nucleic acid sample, mix 5 parts of the sample with 1 part of the 6X loading dye. For example, mix 5 µL of DNA sample with 1 µL of 6X loading dye.

-

Carefully load the sample-dye mixture into the wells of the agarose gel.

-

Connect the electrophoresis apparatus to the power supply and apply a voltage to run the gel.

-

The this compound will migrate towards the positive electrode (anode) along with the nucleic acids. In a 1% agarose gel, this compound migrates at a rate similar to a DNA fragment of approximately 300-500 base pairs.

-

Monitor the migration of the this compound dye front to determine the duration of the electrophoresis run. Stop the electrophoresis when the dye front has migrated a sufficient distance down the gel.

-

Visualize the separated nucleic acid fragments using a suitable staining method (e.g., ethidium bromide or SYBR Safe) and a UV transilluminator.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

References

- 1. rsc.org [rsc.org]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric pH measurements - IOW [iow.de]

- 5. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption Spectrum of Bromophenol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Bromophenol Red, a sulfonephthalein dye widely utilized as a pH indicator in various scientific and industrial applications. This document outlines the fundamental principles governing its colorimetric properties, detailed experimental protocols for spectral analysis, and key quantitative data presented for comparative analysis.

Introduction

This compound is a weak acid that exhibits distinct color changes in response to variations in pH. This property, known as halochromism, is a consequence of alterations in the molecule's electronic structure, which in turn affects its absorption of light in the visible spectrum. Understanding the absorption spectrum of this compound is crucial for its effective application in assays, titrations, and other analytical methodologies where precise pH determination is paramount.

The acid-base equilibrium of this compound in an aqueous solution can be represented by the following equation:

HIn (Yellow) ⇌ H⁺ + In⁻ (Purple)

In its protonated form (HIn), the indicator appears yellow, while its deprotonated form (In⁻) is purple. The transition between these two colored species occurs over a specific pH range, which is characteristic of the indicator.

Quantitative Spectroscopic Data

The spectrophotometric analysis of this compound provides critical quantitative data regarding its light-absorbing properties at different pH values. The key parameters are summarized in the tables below.

| Parameter | Value | Reference |

| CAS Number | 2800-80-8 | [1] |

| Molecular Weight | 512.19 g/mol | [2] |

| pKa | ~6.51 (at 25°C) | [3] |

| pH Transition Range | 4.7 - 6.3 | [2] |

| Color in Acidic Solution | Yellow | [2] |

| Color in Basic Solution | Purple | [2] |

Table 1: General Properties of this compound

| Condition | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |

| Acidic Form (pH 4.7) | 435 - 444 nm | Specific Absorptivity (A 1%/1cm) ≥ 380 | [1][2] |

| Basic Form (pH 6.3) | 574 - 580 nm | Specific Absorptivity (A 1%/1cm) ≥ 760 | [1][2] |

| Isosbestic Point | Not explicitly found for this compound, but typically observed for pH indicators. For the related Bromophenol Blue, an isosbestic point is seen around 490 nm.[4] | - |

Table 2: Absorption Maxima and Molar Absorptivity of this compound

Experimental Protocol: Determination of Absorption Spectrum

The following protocol outlines the methodology for determining the absorption spectrum of this compound at different pH values using a UV-Visible spectrophotometer.

3.1. Materials and Reagents

-

This compound powder

-

Ethanol (95% or absolute)

-

Deionized water

-

Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 8)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Volumetric flasks (100 mL)

-

Pipettes

-

Cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

3.2. Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

-

Dissolve the powder in a small volume of ethanol in a 100 mL volumetric flask.

-

Once dissolved, dilute to the mark with deionized water to create a stock solution. The final concentration should be precisely known.

3.3. Preparation of Test Solutions

-

Pipette a known volume of the this compound stock solution into a series of volumetric flasks.

-

To each flask, add a different buffer solution to achieve a range of desired pH values.

-

For the fully acidic form, add a small amount of 0.1 M HCl to one flask.

-

For the fully basic form, add a small amount of 0.1 M NaOH to another flask.

-

Dilute each solution to the final volume with deionized water.

3.4. Spectrophotometric Measurement

-

Turn on the UV-Visible spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 350 nm to 700 nm).

-

Use a cuvette filled with deionized water or the corresponding buffer solution without the indicator as a blank to zero the instrument.

-

Rinse a cuvette with one of the test solutions and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat steps 4 and 5 for all the prepared test solutions with different pH values.

3.5. Data Analysis

-

Plot the absorbance values versus wavelength for each pH to obtain the absorption spectra.

-

Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

-

If an isosbestic point is observed (a wavelength where the absorbance is the same for all pH values), record this wavelength.

-

The molar absorptivity (ε) can be calculated at λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the indicator.

Visualizations

4.1. Acid-Base Equilibrium of this compound

The following diagram illustrates the chemical equilibrium of this compound, showing the transition between its acidic (yellow) and basic (purple) forms with the corresponding change in pH.

Caption: Acid-Base Equilibrium of this compound.

4.2. Experimental Workflow for Absorption Spectrum Analysis

This diagram outlines the key steps involved in the experimental determination of the absorption spectrum of this compound.

Caption: Experimental Workflow for Spectral Analysis.

References

The Dual Role of Bromophenol Red: A Technical Guide to its Core Laboratory Applications

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the fundamental laboratory applications of Bromophenol Red, focusing on its utility as a pH indicator and a tracking dye in gel electrophoresis. This document provides detailed quantitative data, experimental protocols, and visual workflows to facilitate its effective use in a laboratory setting.

This compound, a sulfonephtalein dye, is a versatile and widely used reagent in various scientific disciplines, including chemistry, biochemistry, and molecular biology. Its utility stems from two primary properties: a distinct pH-dependent color change and its negative charge and visible color when in a solution with a moderate pH. These characteristics make it an invaluable tool for monitoring the acidity of solutions and for tracking the progress of gel electrophoresis.

This compound as a pH Indicator

This compound serves as an effective acid-base indicator, providing a clear visual transition across a specific pH range. This makes it suitable for a variety of applications, including titrations and the preparation of culture media.

Quantitative Data for this compound as a pH Indicator

| Parameter | Value | Reference |

| pH Transition Range | 5.2 - 6.8 | [1][2] |

| Color in Acidic Solution (pH < 5.2) | Yellow/Orange-Yellow | [1][2] |

| Color in Basic Solution (pH > 6.8) | Purple/Red-Purple | [1][2] |

| pKa | ~6.51 | [2] |

Experimental Protocol: Acid-Base Titration using this compound Indicator

This protocol outlines the determination of the concentration of an unknown acidic solution using a standardized basic solution and this compound as the indicator.

Materials:

-

Buret, 50 mL

-

Pipette, 10 mL or 25 mL

-

Erlenmeyer flasks, 250 mL

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Unknown acidic solution

-

This compound indicator solution (0.1% in 20% ethanol)

-

Distilled or deionized water

Procedure:

-

Preparation of the Buret:

-

Rinse the buret with a small amount of the standardized base solution and discard the rinsing.

-

Fill the buret with the standardized base solution, ensuring no air bubbles are trapped in the tip.

-

Record the initial volume of the base solution in the buret to two decimal places.

-

-

Preparation of the Analyte:

-

Pipette a known volume (e.g., 25.00 mL) of the unknown acidic solution into a clean Erlenmeyer flask.

-

Add approximately 50 mL of distilled or deionized water to the flask to ensure sufficient volume for observing the color change.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn a yellow or orange-yellow color.

-

-

Titration:

-

Slowly add the standardized base solution from the buret to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.

-

As the endpoint is approached, the purple color will begin to persist for longer periods where the drops of base enter the solution.

-

Continue adding the base drop by drop until the solution undergoes a distinct color change from yellow/orange-yellow to a persistent purple or violet color. This is the endpoint of the titration.

-

-

Data Recording and Calculation:

-

Record the final volume of the base solution in the buret to two decimal places.

-

Calculate the volume of base added by subtracting the initial volume from the final volume.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the concentration of the unknown acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

-

Logical Workflow for Acid-Base Titration

This compound in Gel Electrophoresis

In molecular biology, this compound is a common component of loading buffers for agarose and polyacrylamide gel electrophoresis. Due to its negative charge at neutral or slightly basic pH, it migrates towards the positive electrode along with the nucleic acids or proteins. Its visible color allows for the real-time monitoring of the electrophoresis progress.

Quantitative Data for this compound in Gel Electrophoresis

| Parameter | Description | Value | Reference(s) |

| Typical Concentration in 6x Loading Buffer | The working concentration of the dye in the final sample. | ~0.25% (w/v) | |

| Apparent Migration in 1% Agarose Gel | The approximate size of a double-stranded DNA fragment with which this compound co-migrates. | 300 - 500 bp | [3] |

Experimental Protocol: Agarose Gel Electrophoresis with a this compound-Containing Loading Dye

This protocol describes the preparation of an agarose gel and the subsequent electrophoresis of DNA samples using a loading buffer containing this compound.

Materials:

-

Agarose powder

-

Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

-

Erlenmeyer flask

-

Microwave or heating plate

-

Gel casting tray and combs

-

Horizontal gel electrophoresis apparatus and power supply

-

DNA samples

-

6x DNA loading buffer containing this compound (e.g., 0.25% this compound, 30% glycerol, in buffer)

-

DNA ladder (molecular weight marker)

-

UV transilluminator and imaging system

-

Nucleic acid stain (e.g., ethidium bromide or a safer alternative)

Procedure:

-

Preparation of the Agarose Gel:

-

Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose for a 1% gel in 100 mL of buffer).

-

Add the agarose to the electrophoresis buffer in an Erlenmeyer flask.

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally.

-

Allow the molten agarose to cool to approximately 50-60°C.

-

If using a nucleic acid stain that is added to the gel, add it at this stage and swirl to mix.

-

Pour the agarose into the gel casting tray with the combs in place. Ensure there are no air bubbles.

-

Allow the gel to solidify completely at room temperature.

-

-

Preparation of Samples and Loading the Gel:

-

Once the gel has solidified, carefully remove the combs.

-

Place the gel tray into the electrophoresis chamber and fill the chamber with electrophoresis buffer until the gel is submerged.

-

Prepare the DNA samples by mixing them with the 6x loading buffer in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6x loading buffer).

-

Carefully load the DNA samples and the DNA ladder into the wells of the gel.

-

-

Running the Gel:

-

Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode (black) is at the end with the wells and the positive electrode (red) is at the opposite end.

-

Turn on the power supply and set the voltage to an appropriate level (e.g., 80-120 V).

-

Monitor the migration of the this compound dye front down the gel.

-

Stop the electrophoresis when the dye front has migrated to the desired distance, typically about two-thirds to three-quarters of the way down the gel.

-

-

Visualization of DNA:

-

Turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the electrophoresis chamber.

-

If the nucleic acid stain was not included in the gel, stain the gel now according to the manufacturer's instructions.

-

Visualize the DNA bands using a UV transilluminator and capture an image. The migration distance of the sample bands can be compared to the DNA ladder to estimate their size.

-

Experimental Workflow for Agarose Gel Electrophoresis

Conclusion

This compound is a fundamental and cost-effective reagent with indispensable applications in the modern laboratory. Its reliable performance as a pH indicator and a tracking dye in gel electrophoresis underscores its importance in a wide range of experimental workflows. A thorough understanding of its properties and the detailed protocols for its use, as outlined in this guide, will enable researchers, scientists, and drug development professionals to effectively harness its capabilities in their scientific endeavors.

References

Methodological & Application

Preparation of Bromophenol Red Indicator Solution: Application Notes and Protocols for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenol Red is a sulfonephthalein dye commonly utilized as a pH indicator in various chemical and biological applications. Its distinct color transition from yellow in acidic conditions to purple in alkaline conditions makes it a valuable tool for monitoring pH changes in titrations, cell culture media, and biochemical assays. This document provides detailed protocols for the preparation of this compound indicator solutions and outlines its applications in scientific research.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that are crucial for its function as a pH indicator. A summary of its key characteristics is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₂Br₂O₅S |

| Molecular Weight | 512.17 g/mol [1][2] |

| Appearance | Brown or dark red to purple crystalline solid[1][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and dimethyl sulfoxide[3] |

| pH Range | 5.2 - 6.8[1][4] |

| Color Transition | Yellow/Orange (acidic) to Purple/Red (alkaline)[4][5] |

Applications in Research and Development

This compound's utility as a pH indicator extends to several areas of scientific investigation:

-

Acid-Base Titrations: It is frequently used to determine the endpoint of titrations due to its clear color change within a specific pH range.[1][5]

-

Cell Culture: While less common than Phenol Red, this compound can be employed in cell culture media to visually monitor the pH, which is a critical parameter for optimal cell growth.[1] Drastic color changes can indicate issues such as bacterial contamination or metabolic stress.

-

Biochemical Assays: In various enzyme assays and other biochemical reactions, maintaining a specific and stable pH is essential. This compound can serve as a visual indicator to ensure the reaction buffer is within the desired pH range.[5]

-

Microbiology: It aids in the differentiation of microbial species based on their metabolic activities that result in pH changes in the growth medium.[1]

Experimental Protocols

Below are detailed protocols for the preparation of this compound indicator solutions for different laboratory applications.

Protocol 1: 0.1% (w/v) this compound Solution in 20% Ethanol (for General Use and Titrations)

This is a general-purpose indicator solution suitable for most standard laboratory titrations and pH estimations.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh out 0.1 g of this compound powder using a clean and dry weighing boat.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 20 mL of 95% ethanol to the volumetric flask.

-

Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

-

Once the powder is fully dissolved, add distilled or deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the solution in a well-labeled, sealed container at room temperature, protected from light.

Protocol 2: 0.04% (w/v) Aqueous this compound Solution (Alkaline-dissolved)

This protocol is an alternative method that uses a small amount of sodium hydroxide to aid in the dissolution of this compound in an aqueous solution.

Materials:

-

This compound powder

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Micropipette or graduated pipette

-

Weighing paper or boat

-

Spatula

Procedure:

-

Weigh out 0.04 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Carefully add 0.94 mL of 0.1 M NaOH solution to the flask using a pipette.

-

Swirl the flask gently to dissolve the powder. The solution should turn a purplish color as the indicator dissolves in the alkaline solution.

-

Once the powder is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and mix thoroughly by inverting.

-

Store in a labeled, sealed bottle at room temperature.

Visualization of Experimental Workflow and Principle

To facilitate a clearer understanding of the preparation process and the indicator's mechanism, the following diagrams are provided.

Caption: Workflow for preparing this compound indicator solution.

Caption: Reversible pH-dependent equilibrium of this compound.

Safety Precautions

While this compound is not considered highly hazardous, it is good laboratory practice to handle all chemicals with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Avoid inhalation of the powder. Work in a well-ventilated area or use a fume hood when handling the solid form.

-

In case of contact with skin or eyes, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

By following these detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can effectively prepare and utilize this compound indicator solutions in their laboratory work.

References

Application Notes: Bromophenol Red in Acid-Base Titration Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenol red is a sulfonphthalein dye widely utilized as a pH indicator in various analytical and biological applications. Its distinct color transition and specific pH range make it a valuable tool for monitoring acid-base reactions, particularly in the titration of weak bases with strong acids. These application notes provide detailed protocols and technical data for the effective use of this compound in laboratory settings, with a focus on applications relevant to pharmaceutical analysis and drug development.

Principle and Mechanism of Action

This compound functions as a weak acid. The molecule exists in two forms, a protonated (acidic) form and a deprotonated (basic) form, which exhibit different colors. The equilibrium between these two forms is dependent on the hydronium ion concentration (pH) of the solution.

The color change of this compound is a result of a change in its chemical structure. In acidic solutions, the indicator is in its protonated, non-ionized form, which is typically yellow to orange. As the pH increases, the molecule deprotonates, leading to a structural rearrangement and the formation of a quinoid structure, which is purple in its basic form. The transition between these forms occurs over a specific pH range.

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | 5',5"-Dibromophenolsulfonphthalein | N/A |

| Molecular Formula | C₁₉H₁₂Br₂O₅S | N/A |

| Molecular Weight | 512.17 g/mol | N/A |

| pKa | ~6.51 | [1] |

| pH Transition Range | 5.2 - 6.8 | [2] |

| Color in Acidic Medium | Orange/Yellow | [2] |

| Color in Basic Medium | Purple | [2] |

Applications in Research and Drug Development

Due to its pH transition range, this compound is particularly well-suited for the following applications:

-

Titration of Weak Bases with Strong Acids: The equivalence point for this type of titration typically occurs in the acidic pH range. The transition range of this compound (pH 5.2-6.8) makes it an excellent choice for accurately determining the endpoint of such titrations.[3]

-

Pharmaceutical Analysis: Many active pharmaceutical ingredients (APIs) are weak bases, such as alkaloids and other nitrogen-containing compounds.[4][5] Titration with a strong acid using this compound as an indicator can be a straightforward and effective method for the quantitative analysis and quality control of these substances.

-

Non-Aqueous Titrations: In non-aqueous solvents, the acidic or basic properties of substances can be enhanced. This compound can be used as an indicator in the titration of very weak bases with perchloric acid in a non-aqueous medium like glacial acetic acid.[6][7]

-

Monitoring pH in Biological Systems: While not its primary use in titrations, the pH range of this compound is relevant to some biological systems, making it useful for indicating pH changes in cell culture media and microbiological assays.[2]

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

95% Ethanol

-

0.1 M Sodium hydroxide (NaOH) solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

Procedure:

-

Weigh 0.1 g of this compound powder and transfer it to a beaker.

-

Add 1.85 mL of 0.1 M NaOH solution to the beaker.

-

Add 20 mL of 95% ethanol and stir until the this compound is completely dissolved.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled or deionized water.

-

Mix the solution thoroughly. Store in a tightly sealed, light-resistant bottle.

Protocol for Titration of a Weak Base with a Strong Acid (Example: Determination of Ammonia Concentration)

This protocol details the determination of the concentration of an ammonia (NH₃) solution by titrating it with a standardized solution of hydrochloric acid (HCl).

Materials:

-

Ammonia solution of unknown concentration

-

Standardized 0.1 M Hydrochloric acid (HCl) solution

-

This compound indicator solution (0.1%)

-

50 mL Burette

-

25 mL Pipette

-

250 mL Erlenmeyer flask

-

Retort stand and burette clamp

-

White tile or white paper

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25.00 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of this compound indicator solution to the flask. The solution should turn a shade of purple.

-

Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

-

Slowly add the HCl solution from the burette to the ammonia solution while constantly swirling the flask (or with continuous stirring).

-

As the endpoint is approached, the purple color will begin to fade. Add the HCl drop by drop until the solution turns from purple to yellow/orange. The endpoint is reached when a single drop of HCl causes a permanent color change.

-

Record the final burette reading.

-

Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

Calculation of Molarity:

The concentration of the ammonia solution can be calculated using the following formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the HCl solution

-

V₁ = Volume of the HCl solution used (final burette reading - initial burette reading)

-

M₂ = Molarity of the ammonia solution (unknown)

-

V₂ = Volume of the ammonia solution used (25.00 mL)

Therefore:

M₂ = (M₁ × V₁) / V₂

Visualizations

Caption: Experimental workflow for acid-base titration using this compound.

Caption: Simplified mechanism of this compound color change.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. sips.org.in [sips.org.in]

Application of Bromophenol Blue in Agarose Gel Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation, identification, and purification of nucleic acids.[1][2] A critical component of this process is the use of a loading dye, which is mixed with the DNA sample before it is loaded into the wells of the agarose gel.[3][4] Bromophenol blue is one of the most common tracking dyes used in DNA loading buffers.[3][5] Its primary functions are to provide density to the DNA sample, allowing it to settle at the bottom of the well, and to provide a visible marker to monitor the progress of electrophoresis.[6][7] This document provides detailed application notes and protocols for the use of Bromophenol Blue in agarose gel electrophoresis.

Principle of Action

Bromophenol blue is a negatively charged molecule at neutral or alkaline pH, which is the typical condition for DNA electrophoresis.[8] This negative charge causes it to migrate towards the positive electrode (anode) when an electric field is applied, similar to DNA.[9] Its migration rate through the agarose gel is dependent on the concentration of agarose and the buffer system used.[5] By tracking the movement of the blue dye front, researchers can estimate the migration of the DNA fragments and decide when to stop the electrophoresis run, preventing the smaller DNA fragments from running off the gel.[9]

Quantitative Data: Migration of Bromophenol Blue

The apparent molecular weight of Bromophenol Blue's migration in relation to linear double-stranded DNA fragments varies with the percentage of agarose in the gel. This data is crucial for experimental planning to ensure that the dye front does not co-migrate with and obscure the DNA fragments of interest.[10]

| Agarose Gel Concentration (%) | Apparent Co-migrating DNA Fragment Size (base pairs, bp) |

| 0.7% | ~800 - 900 bp[8] |

| 1.0% | ~300 - 500 bp[5][8][11][12] |

| 1.5% | ~200 - 500 bp[1][13] |

| 2.0% | ~150 - 250 bp[8][12] |

| 3.0% | ~50 - 80 bp[8] |

Note: These values are approximate and can be influenced by the buffer system (TAE or TBE), voltage, and the specific composition of the loading dye.[1][5]

Experimental Protocols

Protocol 1: Preparation of 6X Bromophenol Blue DNA Loading Dye

This protocol outlines the preparation of a standard 6X concentrated DNA loading dye containing Bromophenol Blue.

Materials:

-

Bromophenol blue powder

-

Deionized/Milli-Q water

-

Screw-capped tube (e.g., 15 mL polypropylene centrifuge tube)

-

Vortex mixer

-

Centrifuge (optional)

Composition for 10 mL of 6X Loading Dye:

| Component | Quantity | Purpose |

| Bromophenol Blue | 25 mg (for 0.25% w/v) | Tracking Dye[7] |

| Sucrose | 4 g (for 40% w/v) | Density Agent[3] |

| Deionized Water | to 10 mL | Solvent |

Procedure:

-

Weigh out 25 mg of Bromophenol Blue and 4 g of sucrose.

-

Transfer the weighed components into a 15 mL screw-capped tube.

-

Add approximately 7 mL of deionized water to the tube.

-

Vortex the tube vigorously until all the components are completely dissolved. The solution should appear as a dark blue/purple color with no visible particles.[3]

-

If undissolved particles remain, centrifuge the tube at 4000–5000 rpm for 10 minutes at room temperature and transfer the supernatant to a new tube.[3][7]

-

Adjust the final volume to 10 mL with deionized water and mix again.

-

Store the 6X loading dye at 4°C for short-term use (a few weeks) or at -20°C for long-term storage.[3][7] It is recommended to store the solution in small aliquots to avoid repeated freezing and thawing.[3]

Protocol 2: Agarose Gel Electrophoresis using Bromophenol Blue Loading Dye

This protocol describes the general steps for performing agarose gel electrophoresis of DNA samples using the prepared Bromophenol Blue loading dye.

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

Erlenmeyer flask

-

Microwave oven or heating plate

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

DNA samples

-

DNA molecular weight marker (ladder)

-

6X Bromophenol Blue DNA loading dye

-

Micropipettes and sterile tips

-

UV transilluminator or gel documentation system

-

Ethidium bromide or other DNA stain (e.g., SYBR Safe)

Procedure:

-

Gel Preparation:

-

Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose for 100 mL of 1X TBE buffer to make a 1% gel).[14]

-

Add the agarose to an Erlenmeyer flask and pour in the required volume of 1X TAE or TBE buffer.[14]

-

Heat the mixture in a microwave oven until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.[15]

-

Allow the agarose solution to cool to about 50-60°C. At this stage, a DNA stain like ethidium bromide can be added to the molten agarose (final concentration of 0.5 µg/mL).[14] Caution: Ethidium bromide is a potent mutagen; handle with appropriate personal protective equipment.[11]

-

Assemble the gel casting tray with the combs in place. Pour the cooled agarose solution into the tray and allow it to solidify at room temperature for at least 30 minutes.[2][14]

-

-

Sample Preparation and Loading:

-

Once the gel has solidified, carefully remove the combs. Place the gel tray into the electrophoresis chamber.

-